molecular formula C10H16O B2403808 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one CAS No. 67615-60-5

1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one

Cat. No.: B2403808
CAS No.: 67615-60-5
M. Wt: 152.237
InChI Key: QECPUIYFMJTXKS-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one is a bicyclic ketone compound with the molecular formula C12H18O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its unique reactivity, making it valuable in medicinal chemistry, organic synthesis, and material science research.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in material science research for developing new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one can be synthesized through various methods. One common approach involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for efficient and modular approaches to produce the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Sordarins: Natural products containing the bicyclo[2.2.1]heptane moiety.

    α-Santalol and β-Santalol: Bioactive natural products with related structural features.

Uniqueness: 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one stands out due to its specific reactivity and the ability to undergo a wide range of chemical transformations. Its unique structure makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECPUIYFMJTXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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